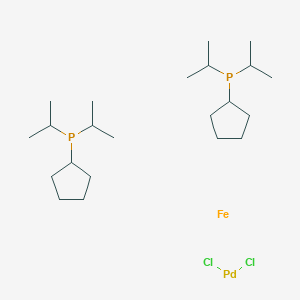
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride: is a coordination compound that features a palladium center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(di-isopropylphosphino)ferrocene. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride can be synthesized by reacting 1,1’-bis(di-isopropylphosphino)ferrocene with palladium dichloride in a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and may require a base to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in batch reactors, and the final product is purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized.
Reduction: It can also undergo reductive elimination, where the palladium center is reduced.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halides and peroxides.
Reduction: Reducing agents such as hydrides or phosphines are often used.
Substitution: Typical reagents include aryl halides, boronic acids, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or other coupled products .
科学研究应用
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride involves the coordination of the palladium center to the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to its catalytic activity. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride: This compound has similar catalytic properties but features diphenylphosphino ligands instead of di-isopropylphosphino ligands.
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: This compound has di-tert-butylphosphino ligands and is also used in cross-coupling reactions.
1,1’-Bis(dicyclohexylphosphino)ferrocene palladium dichloride: This compound features dicyclohexylphosphino ligands and is used in similar catalytic applications.
Uniqueness: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride is unique due to its specific ligand environment, which provides a balance of steric and electronic properties that enhance its catalytic activity and selectivity in various organic reactions .
属性
分子式 |
C22H46Cl2FeP2Pd |
|---|---|
分子量 |
605.7 g/mol |
IUPAC 名称 |
cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChI 键 |
LNQIELJTKAPFFW-UHFFFAOYSA-L |
规范 SMILES |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


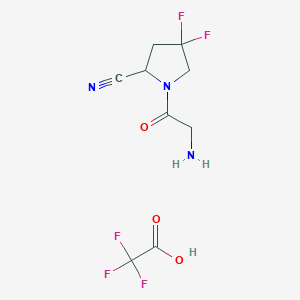

![1-[2,7-Bis[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone](/img/structure/B13394894.png)
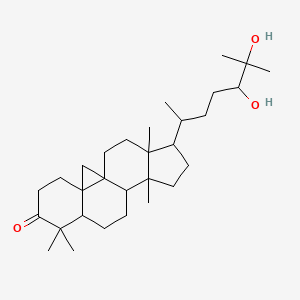
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13394915.png)
![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
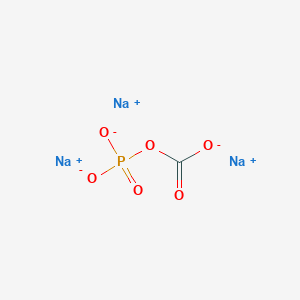
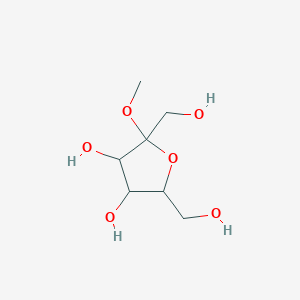
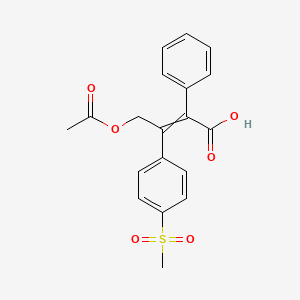
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)
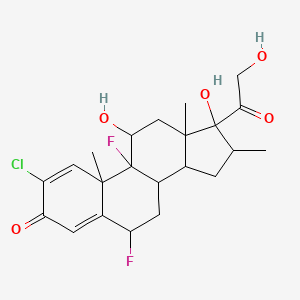
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
